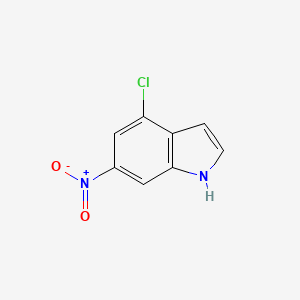

4-Cloro-6-nitro-1H-indol

Descripción general

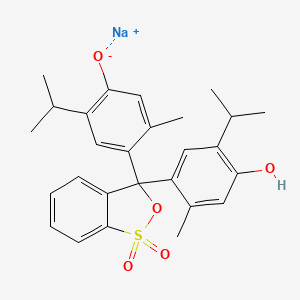

Descripción

Synthesis Analysis

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, are synthesized using various methods. One common method involves the Fischer indole synthesis, which uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanol . Another method involves the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates from p-tolylphosphonic acid .Molecular Structure Analysis

Indole is a significant heterocyclic system in natural products and drugs. It plays a main role in cell biology and has various biologically vital properties . The structure of 4-Chloro-6-nitro-1H-indole includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole tends to act as a nucleophile, and there are numerous examples of nucleophilic substitutions as well as nucleophilic additions to the indole ring system . For example, the addition of Grignard reagents to indoles was documented, and the placement of electron-withdrawing groups on the benzene ring of indole results in nucleophilic addition or substitution at various positions .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-nitro-1H-indole include a density of 1.4±0.1 g/cm3, a boiling point of 362.6±15.0 °C at 760 mmHg, and a molar refractivity of 45.1±0.3 cm3 .Aplicaciones Científicas De Investigación

Papel en la Síntesis de Derivados de Indol

Los derivados de indol son significativos en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular . La aplicación de derivados de indol para el tratamiento de células cancerosas, microbios y diversos trastornos en el cuerpo humano ha atraído una atención creciente . La unidad de indol se reconoce como una de las unidades más significativas para el descubrimiento de fármacos .

Aplicaciones Anticancerígenas

Los derivados de indol han mostrado potencial en el tratamiento de varios tipos de cáncer . Por ejemplo, la vinblastina, un alcaloide de indol, se aplica para el tratamiento de varios tipos de cáncer, como el sarcoma de Kaposi, la enfermedad de Hodgkin, el linfoma no Hodgkin, y el cáncer testicular o de mama .

Aplicaciones Antimicrobianas

Los derivados de indol han mostrado propiedades antimicrobianas . Se han sintetizado y probado para su efectividad contra varios microbios .

Aplicaciones Antiinflamatorias

Los derivados de indol han mostrado propiedades antiinflamatorias . Se pueden usar en el tratamiento de afecciones que causan inflamación .

Aplicaciones Antivirales

Los derivados de indol han mostrado propiedades antivirales . Se han sintetizado y probado para su efectividad contra varios virus .

Aplicaciones Antidiabéticas

Los derivados de indol han mostrado propiedades antidiabéticas . Se pueden usar en el tratamiento de la diabetes .

Aplicaciones Antimaláricas

Los derivados de indol han mostrado propiedades antimaláricas . Se pueden usar en el tratamiento de la malaria .

Aplicaciones Anticolinesterásicas

Los derivados de indol han mostrado propiedades anticolinesterásicas . Se pueden usar en el tratamiento de afecciones que requieren la inhibición de la colinesterasa .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-chloro-6-nitro-1h-indole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Others have shown anti-inflammatory and analgesic activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects . For example, some indole derivatives have been reported to inhibit viral replication, while others have shown anti-inflammatory and analgesic activities .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 4-Chloro-6-nitro-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, which could be a promising direction for future research .

Propiedades

IUPAC Name |

4-chloro-6-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTHJQZWPMDVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646170 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-11-9, 245524-94-1 | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

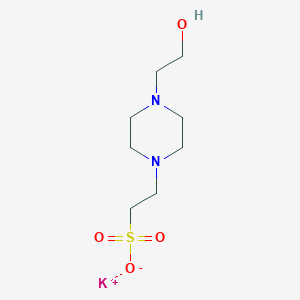

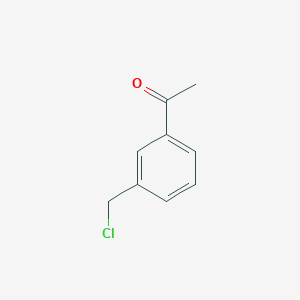

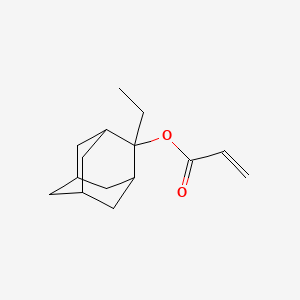

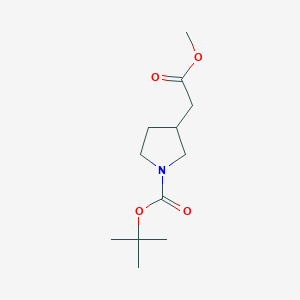

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)